

# Application Notes and Protocols for Fixation After LysoSR-549 Live-Cell Staining

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Compound of Interest		
Compound Name:	LysoSR-549	
Cat. No.:	B15138588	Get Quote

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#### Introduction

**LysoSR-549** is a fluorescent probe used for imaging lysosomes in live cells. Its accumulation within these acidic organelles allows for the visualization of their morphology, distribution, and dynamics. While primarily designed for live-cell imaging, subsequent fixation of stained cells is often necessary for applications such as immunofluorescence co-staining, long-term sample preservation, or high-throughput screening. However, the fixation process can impact the fluorescence of pH-dependent probes like **LysoSR-549** due to the disruption of the acidic lysosomal environment.

These application notes provide a summary of potential fixation methods and a detailed protocol for fixing cells after staining with **LysoSR-549**, based on established methods for similar lysosomotropic dyes. The key objective is to preserve the fluorescent signal and cellular morphology.

### **Data Presentation: Comparison of Fixation Methods**

While specific quantitative data for **LysoSR-549** is not readily available in published literature, the following table summarizes common fixation conditions used for the analogous LysoTracker probes. These parameters serve as a valuable starting point for optimizing a fixation protocol for **LysoSR-549**. Researchers should note that fluorescence intensity may be partially



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diminished after fixation and optimization is recommended for each cell type and experimental condition.[1]



Fixative	Concentration	Incubation Time	Temperature	Key Consideration s
Paraformaldehyd e (PFA)	4% in PBS	15 minutes	Room Temperature	Most commonly recommended method. Short fixation time is crucial to minimize fluorescence loss. Imaging within 24-48 hours is advised.
Formaldehyde	3.7% - 4% in PBS	20 - 30 minutes	Room Temperature or on ice	A widely used alternative to PFA.[2][3] Some protocols recommend performing the fixation on ice to better preserve cellular structures.[2]
Methanol (pre- chilled)	100%	5 minutes	-20°C	A dehydrating fixative that also permeabilizes the cell membrane.[4] This method can be harsh and may impact lysosomal morphology.[4]



Glutaraldehyde Not specified Not specified Not specified Not specified Protocols for fluorescent lysosomal probes are less common.[4]

# Experimental Protocols Recommended Protocol: Paraformaldehyde (PFA) Fixation

This protocol is recommended as the primary method for fixing cells after **LysoSR-549** staining due to its widespread use and relatively gentle nature compared to alcohol-based fixatives.

#### Materials:

- Cells stained with LysoSR-549 on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (freshly prepared and methanol-free is recommended)
   [5]
- Mounting medium

#### Procedure:

- Live-Cell Staining: Stain cells with LysoSR-549 according to the manufacturer's protocol.
   Typically, this involves incubating cells with 50-100 nM of the probe for 15-30 minutes.[1]
- Washing: After staining, gently wash the cells two to three times with pre-warmed, fresh culture medium or PBS to remove excess probe.



- Fixation: Carefully aspirate the medium and add 4% PFA in PBS to the cells. Ensure the cells are completely covered with the fixative solution.
- Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[1][6]
- Post-Fixation Washes: Aspirate the PFA solution and gently wash the cells three times with PBS for 5 minutes each to remove any residual fixative.[7]
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For imaging plates, cells can be left in PBS or the appropriate buffer for imaging.
- Imaging: For optimal signal retention, it is recommended to image the fixed cells within 24-48 hours.[1] Store the samples at 4°C in the dark until imaging.

#### **Alternative Protocol: Cold Methanol Fixation**

This method is faster but can be harsher on cellular structures. It has the advantage of simultaneously fixing and permeabilizing the cells, which can be beneficial for subsequent immunofluorescence staining.

#### Materials:

- Cells stained with LysoSR-549 on coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- 100% Methanol, pre-chilled to -20°C
- Mounting medium

#### Procedure:

- Live-Cell Staining and Washing: Follow steps 1 and 2 from the PFA fixation protocol.
- Fixation: Aspirate the wash buffer and add ice-cold 100% methanol to the cells.
- Incubation: Incubate for 5 minutes at -20°C.[4] It is critical not to exceed this incubation time
  to avoid excessive damage to lysosomal membranes.[4]

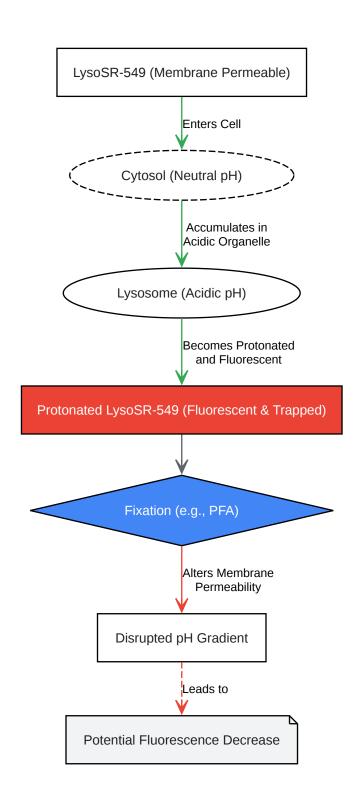


- Post-Fixation Washes: Aspirate the methanol and wash the cells three to four times with PBS.
- Mounting and Imaging: Follow steps 6 and 7 from the PFA fixation protocol.

## **Mandatory Visualizations**









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